5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine 5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2243510-54-3
VCID: VC6605725
InChI: InChI=1S/C7H7N3O2S/c1-11-6-4-5(8-3-13-4)9-7(10-6)12-2/h3H,1-2H3
SMILES: COC1=NC(=NC2=C1SC=N2)OC
Molecular Formula: C7H7N3O2S
Molecular Weight: 197.21

5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine

CAS No.: 2243510-54-3

Cat. No.: VC6605725

Molecular Formula: C7H7N3O2S

Molecular Weight: 197.21

* For research use only. Not for human or veterinary use.

5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine - 2243510-54-3

Specification

CAS No. 2243510-54-3
Molecular Formula C7H7N3O2S
Molecular Weight 197.21
IUPAC Name 5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C7H7N3O2S/c1-11-6-4-5(8-3-13-4)9-7(10-6)12-2/h3H,1-2H3
Standard InChI Key YZFRJPBLRHCSTA-UHFFFAOYSA-N
SMILES COC1=NC(=NC2=C1SC=N2)OC

Introduction

Chemical Structure and Identity

Core Framework and Substituent Analysis

The parent structure of thiazolo[4,5-d]pyrimidine consists of a pyrimidine ring fused with a thiazole moiety at the 4,5-positions . In 5,7-dimethoxy- thiazolo[4,5-d]pyrimidine, methoxy (-OCH₃) groups occupy the 5- and 7-positions of the pyrimidine ring (Figure 1). This substitution pattern distinguishes it from other derivatives, such as 5-chloro-7-methylthiazolo[4,5-d]pyrimidine, which features halogen and alkyl groups at analogous positions .

Table 1: Comparative Structural Features of Selected Thiazolo[4,5-d]pyrimidine Derivatives

Compound NameSubstituents (Position)Molecular FormulaMolecular Weight (g/mol)
Thiazolo[4,5-d]pyrimidine NoneC₅H₃N₃S137.16
5-Chloro-7-methyl derivative Cl (5), CH₃ (7)C₇H₆ClN₃S₂231.69
5,7-Dimethoxy derivativeOCH₃ (5,7)C₇H₇N₃O₂S197.21

The methoxy groups likely enhance the compound’s solubility in polar solvents compared to halogenated or alkylated analogs, a hypothesis supported by the increased polarity of oxygen-containing substituents .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis of 5,7-dimethoxy-[1, thiazolo[4,5-d]pyrimidine is reported in the provided sources, its preparation can be inferred from methodologies used for analogous compounds. Key steps include:

  • Pyrimidine Precursor Functionalization: Starting with a dihalogenated pyrimidine (e.g., 4,6-dichloro-5-aminopyrimidine), nucleophilic substitution with methoxide ions (CH₃O⁻) could introduce methoxy groups at the 5- and 7-positions .

  • Thiazole Ring Formation: Cyclocondensation with carbon disulfide (CS₂) in the presence of a base (e.g., KOH) facilitates thiazole ring closure, as demonstrated in the synthesis of 5-chloro-7-methylthiazolo[4,5-d]pyrimidine .

Table 2: Hypothetical Synthesis of 5,7-Dimethoxy-[1, thiazolo[4,5-d]pyrimidine

StepReagents/ConditionsIntermediate/Product
14,6-Dichloro-5-aminopyrimidine + NaOCH₃5,7-Dimethoxy-4-amino-pyrimidine
2CS₂, KOH, DMF, 70–80°CThiazolo[4,5-d]pyrimidine-2-thione
3Alkylation (e.g., CH₃I)/PurificationTarget Compound

Spectroscopic Characterization

If synthesized, the compound would exhibit distinct spectral features:

  • ¹H NMR: Singlets for methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons of the thiazole ring (δ ~7.0–8.5 ppm) .

  • IR: Stretching vibrations for C-O (1250–1050 cm⁻¹) and C=N (1640–1600 cm⁻¹) .

  • Mass Spectrometry: Molecular ion peak at m/z 197.21 (C₇H₇N₃O₂S) .

Physicochemical Properties

Solubility and Stability

The methoxy groups confer moderate polarity, suggesting solubility in dimethyl sulfoxide (DMSO) and methanol but limited solubility in nonpolar solvents like hexane. Stability under acidic or basic conditions remains speculative but could mirror trends in analogous compounds, where electron-donating groups (e.g., -OCH₃) enhance resistance to hydrolysis compared to electron-withdrawing substituents .

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